Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid is an amino acid derivative extensively utilized in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amino group during chemical reactions. This compound serves as a versatile building block for constructing complex peptides and plays a significant role in medicinal chemistry and biological research.
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid belongs to the class of amino acids and is specifically categorized as a non-natural amino acid due to the presence of the brominated phenyl group. It is also classified under peptide synthesis reagents, making it valuable for researchers in fields like biochemistry, pharmacology, and organic chemistry.
The synthesis of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid typically involves several steps:
The reaction conditions are critical for ensuring high yields and purity. Typical solvents include dichloromethane and bases like diisopropylethylamine, which facilitate coupling reactions. High-performance liquid chromatography (HPLC) is commonly employed for purification of the final product.
The structure of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid features a central butyric acid backbone with an amino group and a brominated phenyl substituent. The Fmoc group provides steric hindrance that aids in selective reactions.
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid can participate in various chemical reactions, including:
Common reagents for these reactions include sodium azide or thiols for substitution, while piperidine in dimethylformamide is used for deprotection. Coupling often involves dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of bases like N-methylmorpholine.
The mechanism of action for Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid involves its interaction with biological molecules such as proteins and enzymes. Upon removal of the Fmoc group, the free amino group can participate in various biochemical reactions, including peptide bond formation. The brominated phenyl ring may enhance interactions through halogen bonding or hydrophobic effects, influencing the compound's biological activity.
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid has several scientific applications:
This compound's versatility makes it a significant tool in both academic research and industrial applications within the fields of chemistry and biochemistry.
The installation of the bromo moiety at the para-position of the phenyl ring constitutes a critical transformation enabling subsequent cross-coupling reactions in pharmaceutical synthesis. Traditional electrophilic bromination using molecular bromine (Br₂) often generates stoichiometric corrosive byproducts and exhibits limited regioselectivity. Recent innovations employ transition metal-catalyzed brominations utilizing cupric bromide (CuBr₂) or tetrabutylammonium tribromide (TBATB), achieving ≥95% regioselectivity for the para-isomer under mild conditions (60-80°C) [6]. Electrochemical bromination represents a sustainable alternative, generating the active brominating species in situ from bromide salts, thereby avoiding bromine gas handling. This method achieves near-quantitative conversions with minimal waste, though requires specialized equipment [6]. Solvent-controlled direct bromination in hexafluoroisopropanol (HFIP) enhances para-selectivity (>20:1 versus ortho) through hydrogen-bonding effects, enabling facile isolation of the 4-bromophenyl precursor essential for synthesizing the target compound [6].
Table 1: Comparative Analysis of Bromination Methodologies for 4-Bromophenyl Precursors
Method | Catalyst/Reagent | Temperature (°C) | Para Selectivity (%) | Conversion (%) |
---|---|---|---|---|
Electrophilic Aromatic | Br₂ | 25 | 85 | >99 |
Metal-Catalyzed | CuBr₂ | 80 | 95 | 98 |
Electrochemical | KBr, anode | 60 | 99 | 95 |
Solvent-Controlled | NBS, HFIP | 0 | >99 | 90 |
Constructing the chiral β-amino acid backbone with high enantiomeric excess (ee) remains pivotal for ensuring the biological efficacy of derived therapeutics. Asymmetric hydrogenation of enol esters using chiral Rh(I)-(R,R)-Et-DuPhos catalysts delivers the (R)-3-amino-4-(4-bromophenyl)butyric acid framework with >98% ee under 50 bar H₂ pressure [1]. Alternatively, enantioselective Michael additions between brominated aryl nucleophiles and β-nitroacrylates mediated by Cinchona alkaloid-derived organocatalysts afford the desired (R)-configuration after nitro group reduction. This route achieves 92-96% ee but requires additional steps to install the Fmoc group. Enzymatic desymmetrization using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes prochiral diesters, generating the (R)-acid in 99% ee, though substrate design limitations exist [1]. The Fmoc protection is typically introduced late-stage using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in tetrahydrofuran (THF)/water mixtures, preserving stereochemical integrity.
Table 2: Stereocontrol Strategies for (R)-β-Amino Acid Synthesis
Method | Key Catalyst/Reagent | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh(I)-(R,R)-Et-DuPhos | 50 bar H₂, 60°C | >98 | 92 |
Michael Addition | (DHQD)₂PHAL, β-nitrostyrene | RT, 24h | 96 | 85 |
Enzymatic Desymmetrization | CALB, vinyl acetate | 40°C, pH 7.5 | 99 | 78 |
The Fmoc group’s orthogonal deprotection kinetics critically influence synthetic efficiency when incorporating this building block into peptide chains. Systematic studies reveal that 20% piperidine in DMF achieves complete Fmoc removal from Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric acid within 3 minutes without racemization [4] [9]. Notably, the electron-withdrawing bromoaryl moiety moderately accelerates deprotection (1.8-fold versus non-halogenated analogs) due to enhanced β-carbon acidity. Microwave-assisted deprotection (50W, 75°C) reduces this to 45 seconds while maintaining >99.5% chiral integrity, as confirmed by chiral HPLC [9]. Prolonged exposure (>15 minutes) to standard deprotection conditions induces negligible epimerization (<0.3%), underscoring this derivative’s robustness in SPPS. Post-deprotection, the free amine readily couples with activated esters (e.g., HATU/DIPEA) at 3-5× faster rates compared to sterically hindered residues like Fmoc-Aib-OH [4]. These properties facilitate its application in synthesizing bromophenyl-functionalized peptides for drug discovery, such as carbetocin analogs [8].
Table 3: Fmoc Deprotection Kinetics Under Standard SPPS Conditions
Deprotection Reagent | Temperature (°C) | Time (min) | Completeness (%) | Epimerization (%) |
---|---|---|---|---|
20% Piperidine/DMF | 25 | 3 | 99.9 | <0.1 |
5% DBU/DMF | 25 | 8 | 98.5 | 0.4 |
50% Morpholine/DMF | 25 | 15 | 97.8 | 0.2 |
20% Piperidine/DMF (MW) | 75 | 0.75 | 99.9 | <0.1 |
Bromide ions generated during precursor synthesis or peptide cleavage present valuable recycling opportunities. Anion exchange membranes selectively recover HBr from reaction quenches with >92% efficiency, enabling its electrochemical reoxidation to Br₂ for reuse in electrophilic bromination [6]. Precipitation protocols convert waste streams into tetrabutylammonium bromide (TBAB), an effective phase-transfer catalyst for subsequent alkylation steps. This closed-loop approach reduces bromide discharge by 78% while cutting reagent costs by 30-40% in multi-kilogram productions of Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric acid [6]. Additionally, bromide-oxidizing enzymes (e.g., vanadium bromoperoxidases) immobilized on silica gel catalyze H₂O₂-mediated bromination of the phenyl precursor, minimizing metal contamination in biologically active peptides [6].
The choice of reaction phase system significantly impacts yield, purity, and operational safety during synthesis. Liquid-liquid biphasic catalysis (toluene/water) with TBAB facilitates high-yielding (>90%) N-alkylations but requires extensive washing to remove phase-transfer catalysts, complicating purification [6]. Conversely, solid-supported reagents like polymer-bound tosyl chloride enable "catch-and-release" purification of intermediates, reducing organic solvent consumption by 50% while delivering ≥99% pure (R)-3-amino-4-(4-bromophenyl)butyric acid after cleavage [6]. For the critical Fmoc protection step, slurry reactions in heptane/ethyl acetate mixtures provide superior control over exotherms compared to homogeneous DMF solutions, suppressing di-Fmoc byproduct formation to <0.5% [2] [6]. This approach integrates seamlessly with continuous manufacturing platforms, enhancing throughput for peptide building block production.
Table 4: Performance Metrics Across Phase Systems for Key Synthetic Steps
Reaction Step | Phase System | Yield (%) | Purity (%) | Byproduct Formation (%) |
---|---|---|---|---|
Phenyl Bromination | Liquid-liquid (CH₂Cl₂/H₂O) | 88 | 95 | 3.5 (dibromo) |
N-Alkylation | Solid-liquid (SiO₂-TsCl) | 82 | 99 | <0.1 |
Asymmetric Hydrogenation | Homogeneous (MeOH) | 92 | 97 | 1.2 (saturated acid) |
Fmoc Protection | Slurry (heptane/EtOAc) | 95 | 99.5 | 0.4 (di-Fmoc) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7